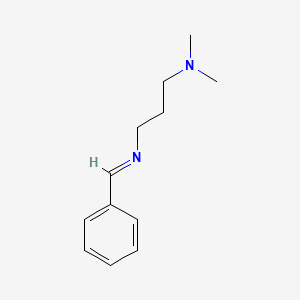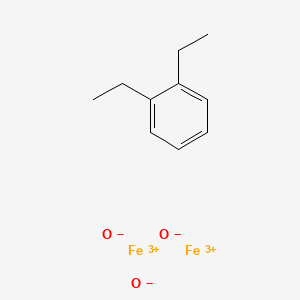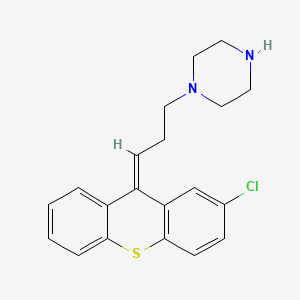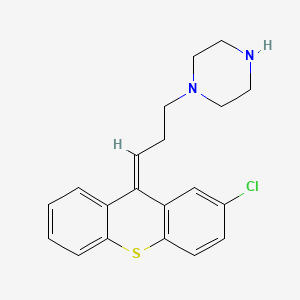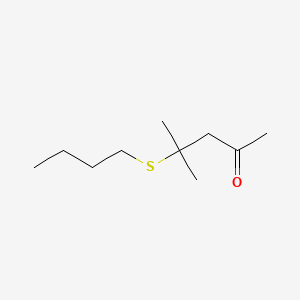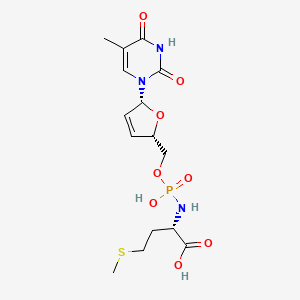
L-Methionine, N-(2',3'-didehydro-3'-deoxy-5'-thymidylyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is a complex chemical compound that combines the properties of L-Methionine and a modified thymidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- involves multiple steps, starting with the preparation of the thymidine derivative. This derivative is then coupled with L-Methionine under specific reaction conditions to form the final compound. The exact synthetic routes and reaction conditions can vary, but typically involve the use of protecting groups, coupling reagents, and purification techniques to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the L-Methionine moiety.
Reduction: This can affect the double bonds in the thymidine derivative.
Substitution: This can occur at various positions in the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in L-Methionine can lead to the formation of sulfoxides or sulfones, while reduction of the double bonds in the thymidine derivative can yield saturated analogs.
Aplicaciones Científicas De Investigación
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biochemical pathways involving methionine and thymidine derivatives.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- involves its interaction with specific molecular targets and pathways. The thymidine derivative component can inhibit viral replication by acting as a chain terminator for viral DNA or RNA polymerases. The L-Methionine moiety can participate in various biochemical reactions, including methylation and transsulfuration pathways, which are crucial for cellular function and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Didehydro-3’-deoxythymidine (Stavudine): A nucleoside analog used in the treatment of HIV.
L-Methionine: An essential amino acid involved in protein synthesis and various metabolic pathways.
Uniqueness
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is unique because it combines the properties of both L-Methionine and a modified thymidine derivative
Propiedades
Número CAS |
184031-56-9 |
|---|---|
Fórmula molecular |
C15H22N3O8PS |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
(2S)-2-[[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H22N3O8PS/c1-9-7-18(15(22)16-13(9)19)12-4-3-10(26-12)8-25-27(23,24)17-11(14(20)21)5-6-28-2/h3-4,7,10-12H,5-6,8H2,1-2H3,(H,20,21)(H,16,19,22)(H2,17,23,24)/t10-,11-,12+/m0/s1 |
Clave InChI |
IXJRITOQOCBGSN-SDDRHHMPSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](CCSC)C(=O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(CCSC)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


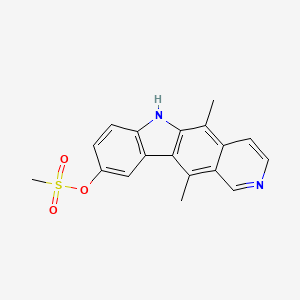

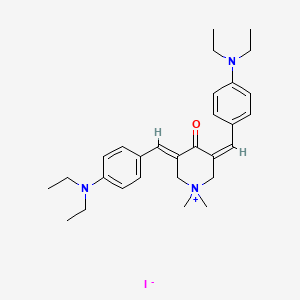
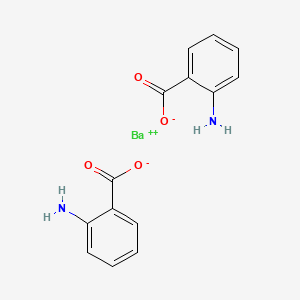


![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
